4-Aminobenzonitrile 4-Aminobenzonitrile
Brand Name: Vulcanchem
CAS No.: 873-74-5
VCID: VC21140221
InChI: InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2
SMILES: C1=CC(=CC=C1C#N)N
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol

4-Aminobenzonitrile

CAS No.: 873-74-5

Cat. No.: VC21140221

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobenzonitrile - 873-74-5

Specification

CAS No. 873-74-5
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
IUPAC Name 4-aminobenzonitrile
Standard InChI InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2
Standard InChI Key YBAZINRZQSAIAY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)N
Canonical SMILES C1=CC(=CC=C1C#N)N
Melting Point 84.0 °C

Introduction

Chemical Identity and Physical Properties

Molecular Structure and Identification

4-Aminobenzonitrile, also known as p-aminobenzonitrile or p-cyanoaniline, is an aromatic compound with both electron-donating (amino) and electron-withdrawing (cyano) functional groups in para positions. This structural arrangement creates interesting electronic properties and reactivity patterns.

PropertyInformation
CAS Number873-74-5
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Synonyms4-Cyanoaniline, p-Aminobenzonitrile, p-Cyanoaniline, Benzonitrile 4-amino-, PABN
InChIKeyYBAZINRZQSAIAY-UHFFFAOYSA-N
SMILESC(#N)C1=CC=C(N)C=C1

The chemical structure features a benzene ring with an amino group (-NH2) and a cyano group (-C≡N) at opposing positions, creating a para-substituted pattern that influences its electronic distribution and reactivity .

Physical Properties

4-Aminobenzonitrile appears as an off-white to beige or orange-yellow crystalline powder. Its physical state and properties are crucial for handling, storage, and application considerations.

Physical PropertyValue
Physical FormCrystalline Powder/Chunks
ColorOff-white or beige to orange-yellow
Melting Point83-85°C
Boiling Point167°C at 1 mmHg
Density1.1151 (rough estimate)
Vapor Pressure0.002-0.005 Pa at 20-25°C
Refractive Index1.5500 (estimate)
pKa1.74 (at 25°C)
LogP1 at 20°C and pH 7

These physical properties demonstrate that 4-aminobenzonitrile is a stable solid at room temperature with moderate lipophilicity, as indicated by its LogP value .

Solubility and Stability

Understanding the solubility profile and stability of 4-aminobenzonitrile is essential for both laboratory procedures and industrial applications.

ParameterDescription
SolubilitySoluble in ethyl acetate, dichloromethane, and chloroform. Slightly soluble in chloroform, ethyl acetate, and methanol. Insoluble in water.
Storage RequirementsKeep in dark place, inert atmosphere, room temperature
Stability ConcernsLight sensitive; Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents

The limited water solubility but good solubility in organic solvents reflects the compound's moderately hydrophobic nature, which influences its applicability in various synthetic procedures and formulations .

Synthesis Methods

Ammonolysis Method

One of the primary synthetic routes to 4-aminobenzonitrile involves the ammonolysis of 4-chlorobenzonitrile:

The procedure involves:

  • Reacting 4-chlorobenzonitrile with ammonia water in an ethanol solvent system

  • Adding sodium hydroxide as a catalyst

  • Maintaining the reaction at room temperature for 24 hours

  • Neutralizing with hydrochloric acid to form a precipitate

  • Filtering, washing, and purifying the solid product

This method provides a straightforward approach to synthesizing 4-aminobenzonitrile under relatively mild conditions, making it suitable for both laboratory and industrial scale production .

Cyanide Method

An alternative synthetic approach involves the cyanide method:

  • Dissolving 4-aminobenzene in anhydrous hydrochloric acid and cooling to 0°C

  • Adding concentrated nitric acid while maintaining temperature below 5°C

  • Precipitating the nitrated product in ice water

  • Reacting nitrobenzene with hydrocyanic acid in ethanol with sulfuric acid at 60-70°C

  • Processing the product through alkaline saturated sodium chloride solution

Catalyst-Mediated Synthesis

A more direct approach involves:

Mixing nitrobenzene with ammonia gas and a second gas (air, oxygen, or inert gas) in the presence of a catalyst to obtain p-aminobenzonitrile directly. This method can be advantageous for larger-scale production as it reduces the number of steps and potentially hazardous intermediates .

Purification Techniques

Obtaining high-purity 4-aminobenzonitrile is essential for many applications, particularly in pharmaceutical and advanced materials synthesis. Several purification methods have been established:

The compound can be crystallized from various solvents:

  • Water

  • 5% aqueous ethanol

  • Pure ethanol

After crystallization, the product is typically dried over phosphorus pentoxide (P2O5) or in vacuum for 6 hours at 40°C to remove residual solvent and moisture .

For analytical and research applications requiring higher purity, additional purification steps may involve:

  • Washing with chloroform

  • Filtration and collection of the organic phase

  • Drying with anhydrous sodium sulfate

  • Solvent removal via rotary evaporation

Spectroscopic Characterization

FTIR and Raman Spectroscopy

The vibrational spectroscopic profile of 4-aminobenzonitrile has been extensively studied using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques provide valuable information about the molecular structure and bonding patterns.

Experimental IR and Raman spectra have been recorded in various matrices and compared with theoretical values calculated using Density Functional Theory (DFT) quantum chemical methods. The vibrational wavenumbers were analyzed and assigned to different normal modes of the molecule, with potential energy distributions (PEDs) determining the contributions of different modes to each wavenumber .

This spectroscopic analysis helps in understanding:

  • Bonding characteristics between the amino group and the aromatic ring

  • Electronic effects of the cyano group

  • Interactions between the two functional groups across the aromatic system

Nuclear Magnetic Resonance

The 1H NMR spectrum of 4-aminobenzonitrile provides detailed information about the hydrogen environments in the molecule. The peaks in the aromatic region show characteristic splitting patterns due to the para-substituted benzene ring, while the amino group protons appear as a distinct signal .

Rotational Spectroscopy and Nuclear Quadrupole Coupling

Rotational spectroscopy has been used to study 4-aminobenzonitrile in the gas phase between 2 and 8.5 GHz. Due to the presence of two chemically distinct nitrogen atoms (one in the amino group and one in the cyano group), the observed transitions show rich hyperfine structure.

The nuclear quadrupole coupling constants have been determined, providing information about the electronic environment of these nitrogen atoms. Comparison with related molecules has provided insights into the specific electronic structure of 4-aminobenzonitrile, particularly with respect to its fluorescence properties .

Parameter4-AminobenzonitrileDMABNBenzonitrile
χaa (MHz)-4.138(9)-4.11(30)-4.2574(4)
χbb (MHz)2.40(2)2.40(13)2.289(1)
χcc (MHz)1.74(2)1.71(13)1.949*

This data reveals similarities and differences in the electronic structure around the nitrogen atoms when compared to related compounds, providing insights into its distinct chemical behavior .

Applications and Uses

Pharmaceutical Applications

4-Aminobenzonitrile demonstrates noteworthy pharmacological properties:

  • Hypotensive activity: The compound acts as an amino-substituted benzonitrile with demonstrated ability to lower blood pressure

  • Radioprotective properties: Research has shown potential applications as a radioprotective agent, which could be valuable in radiation therapy contexts

  • Intermediate in drug synthesis: Serves as a building block for various pharmaceutical compounds

Analytical Chemistry Applications

In analytical chemistry, 4-aminobenzonitrile serves several important functions:

  • Derivatization reagent: Particularly valuable in capillary zone electrophoretic analysis of:

    • Aldoses

    • Ketoses

    • Uronic acids

This application leverages the compound's ability to form detectable derivatives with these carbohydrate species, enhancing sensitivity and selectivity in analytical methods .

Materials Science Applications

The unique structural features of 4-aminobenzonitrile make it valuable in advanced materials synthesis:

  • Preparation of methacrylic monomers containing pendant azobenzene structures

  • Synthesis of polythiophenes with azobenzene moieties in the side-chain

These applications capitalize on the compound's ability to incorporate into larger molecular architectures, creating materials with specialized optical, electronic, or mechanical properties .

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